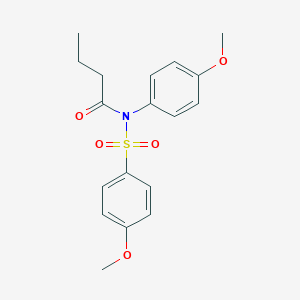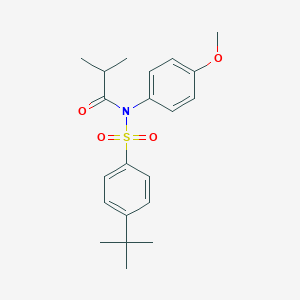![molecular formula C22H24N2O4S2 B284153 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide, also known as NSC 652287, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds that have been found to exhibit a range of biological activities. The aim of
Mechanism of Action
The exact mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 is not fully understood, but it is believed to target several key pathways involved in cancer progression. One of the main targets of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 is the protein kinase CK2, which plays a critical role in cell proliferation and survival. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has been shown to inhibit CK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. In addition to CK2, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has also been found to target other proteins involved in cancer progression, including Hsp90 and VEGFR2.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has been found to exhibit a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, while in normal cells it has been found to have minimal toxicity. In addition to its anti-tumor activity, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has also been found to exhibit anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 is its specificity for cancer cells, making it a promising candidate for targeted cancer therapy. In addition, it has been found to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy. However, one of the main limitations of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of focus is the optimization of the compound for in vivo use, including improving its solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 and to identify potential drug targets for its use in cancer therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 in humans.
Synthesis Methods
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 can be synthesized using a multi-step process that involves the reaction of 2-naphthalenesulfonyl chloride with cyclohexylamine to form the intermediate product, 2-naphthalenesulfonyl cyclohexylamine. This intermediate is then reacted with p-aminobenzenesulfonyl chloride to form the final product, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity in vitro and in vivo, and has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition to its anti-tumor activity, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has also been found to exhibit anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of a range of diseases.
properties
Molecular Formula |
C22H24N2O4S2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H24N2O4S2/c25-29(26,23-19-8-2-1-3-9-19)21-14-11-20(12-15-21)24-30(27,28)22-13-10-17-6-4-5-7-18(17)16-22/h4-7,10-16,19,23-24H,1-3,8-9H2 |
InChI Key |
WREPZMBMGIKFDE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
